MRS 2693 Trisodiumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

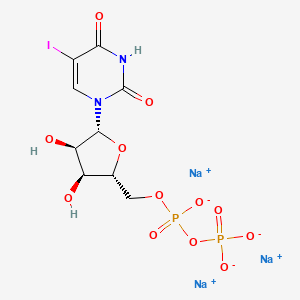

MRS 2693 trisodium salt is a selective P2Y6 agonist . It displays no activity at other P2Y subtypes . It exerts a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury .

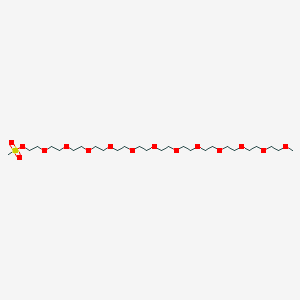

Molecular Structure Analysis

The chemical formula of MRS 2693 trisodium salt is C9H10IN2Na3O12P2 . The exact mass is 595.84 and the molecular weight is 596.000 . The chemical name is 5-Iodouridine-5’-O-diphosphate trisodium salt .Chemical Reactions Analysis

MRS 2693 trisodium salt is known to reduce the activation of NF-kappaB and activate the ERK1/2 pathway . It has a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury .Physical And Chemical Properties Analysis

MRS 2693 trisodium salt has a molecular weight of 596.00 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 5 . The exact mass is 595.84468 g/mol . The topological polar surface area is 221 Ų . The heavy atom count is 29 . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

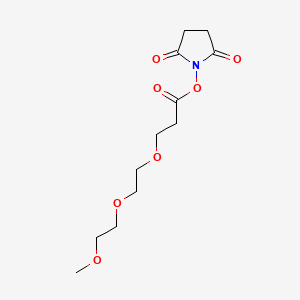

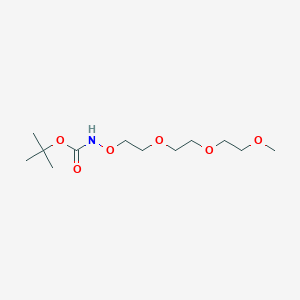

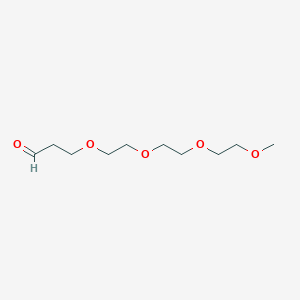

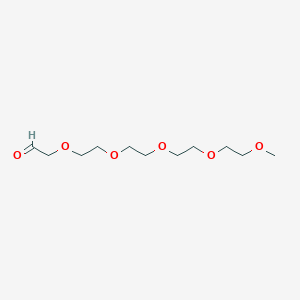

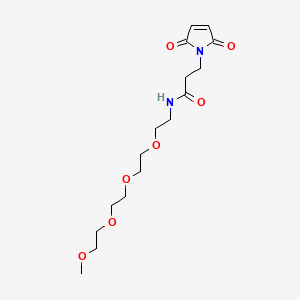

MRS 2693 Trisodiumsalz wird in der pharmakologischen Forschung aufgrund seiner selektiven agonistischen Eigenschaften gegenüber dem P2Y6-Rezeptor eingesetzt {svg_1} {svg_2}. Es hat einen EC50 von 0,015 μM am hP2Y6-Rezeptor {svg_3} {svg_4}, was bedeutet, dass es eine hohe Affinität und Potenz für diesen Rezeptor aufweist. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle und Funktion von P2Y6-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen.

Zytoschutz

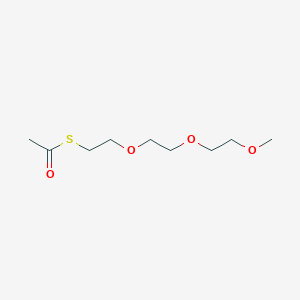

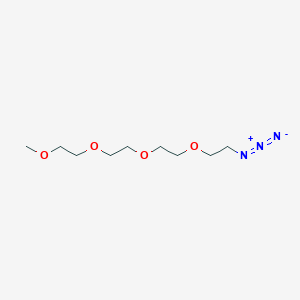

Es wurde gezeigt, dass this compound eine zytoschützende Wirkung in einem in vivo-Mausmodell der Ischämie-Reperfusionsschädigung der Hintergliedmaßenmuskulatur hat {svg_5} {svg_6}. Dies deutet auf potenzielle therapeutische Anwendungen bei Erkrankungen hin, die mit Ischämie und Reperfusion einhergehen, wie z. B. Schlaganfall und Herzinfarkt.

Abschwächung der Apoptose

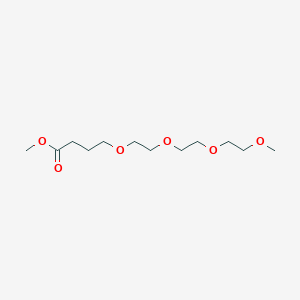

Forschungen haben gezeigt, dass this compound die Apoptose in vitro abschwächen kann {svg_7} {svg_8}. Diese antiapoptotische Wirkung könnte Auswirkungen auf Krankheiten haben, bei denen Zelltod ein wichtiger Faktor ist, wie z. B. neurodegenerative Erkrankungen und bestimmte Krebsarten.

Lebensmittelforschung

This compound kann auch in der Lebensmittelforschung eingesetzt werden {svg_9}. Obwohl die spezifischen Anwendungen in diesem Bereich in der verfügbaren Literatur nicht näher erläutert werden, ist es möglich, dass seine Auswirkungen auf zelluläre Prozesse bei der Untersuchung von Lebensmittelsicherheit, Ernährung und verwandten Bereichen von Interesse sein könnten.

Synthetische Vorläuferverbindungen

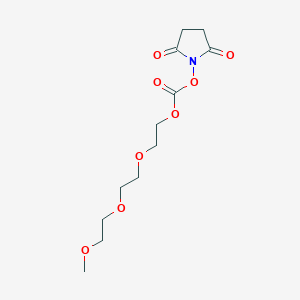

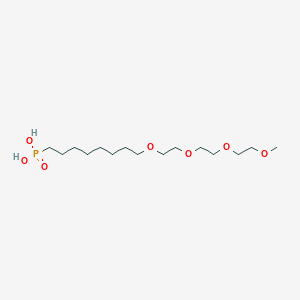

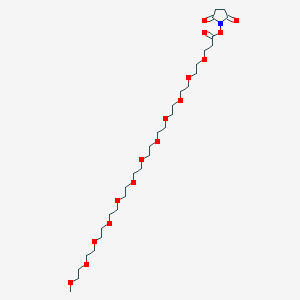

This compound kann als Vorläufer für die Synthese anderer Verbindungen dienen {svg_10}. Seine chemische Struktur und seine Eigenschaften könnten es nützlich bei der Herstellung verschiedener Pharmazeutika, Agrochemikalien und anderer chemischer Produkte machen.

Zwischenprodukte & Feinchemikalien

In der chemischen Industrie kann this compound als Zwischenprodukt bei der Herstellung von Feinchemikalien eingesetzt werden {svg_11}. Dazu könnten Farbstoffe, Pigmente, Aromen, Duftstoffe und andere Spezialchemikalien gehören.

Wirkmechanismus

Target of Action

MRS 2693 trisodium salt is a selective agonist for the P2Y6 receptor . The P2Y6 receptor is a subtype of the P2Y family of G-protein coupled receptors that respond to extracellular nucleotides. This receptor plays a crucial role in various physiological and pathological processes.

Mode of Action

MRS 2693 trisodium salt interacts with the P2Y6 receptor, activating it .

Biochemical Pathways

Upon activation of the P2Y6 receptor, MRS 2693 trisodium salt can reduce the activation of NF-kappaB and stimulate the ERK1/2 pathway . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. The ERK1/2 pathway is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of the P2Y6 receptor by MRS 2693 trisodium salt exerts a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury . This suggests that MRS 2693 trisodium salt could potentially be used in therapeutic applications related to ischemia/reperfusion injury.

Biochemische Analyse

Biochemical Properties

MRS 2693 trisodium salt plays a crucial role in biochemical reactions by selectively activating the P2Y6 receptor. This receptor is involved in various physiological processes, including immune response, inflammation, and cell proliferation. MRS 2693 trisodium salt interacts with the P2Y6 receptor by binding to its active site, leading to the activation of downstream signaling pathways. The compound does not exhibit significant activity at other P2Y receptor subtypes, making it a valuable tool for studying P2Y6-specific functions .

Cellular Effects

MRS 2693 trisodium salt has been shown to exert cytoprotective effects in various cell types. In particular, it has been demonstrated to reduce apoptosis and promote cell survival in models of ischemia-reperfusion injury. The activation of P2Y6 receptors by MRS 2693 trisodium salt influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways play essential roles in regulating gene expression, cellular metabolism, and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of MRS 2693 trisodium salt involves its selective binding to the P2Y6 receptor. Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the initiation of intracellular signaling cascades. These cascades result in the activation of various kinases and transcription factors, ultimately influencing gene expression and cellular responses. MRS 2693 trisodium salt’s ability to selectively activate P2Y6 receptors without affecting other P2Y subtypes underscores its specificity and utility in research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MRS 2693 trisodium salt have been observed to change over time. The compound is stable when stored at -20°C and remains effective for several months under these conditions. Its stability may decrease at higher temperatures or when exposed to light. Long-term studies have shown that MRS 2693 trisodium salt can maintain its cytoprotective effects over extended periods, although the exact duration of its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of MRS 2693 trisodium salt in animal models vary with different dosages. At lower doses, the compound has been shown to exert cytoprotective effects without significant toxicity. At higher doses, MRS 2693 trisodium salt may induce adverse effects, including potential toxicity and disruption of normal cellular functions. The threshold for these effects depends on the specific animal model and experimental conditions used .

Metabolic Pathways

MRS 2693 trisodium salt is involved in metabolic pathways related to nucleotide signaling. Upon activation of the P2Y6 receptor, the compound influences the activity of various enzymes and cofactors involved in nucleotide metabolism. This can lead to changes in metabolic flux and the levels of specific metabolites. The exact metabolic pathways affected by MRS 2693 trisodium salt may vary depending on the cell type and experimental conditions .

Transport and Distribution

Within cells and tissues, MRS 2693 trisodium salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can effectively activate P2Y6 receptors. The transport and distribution of MRS 2693 trisodium salt are critical for its biological activity and efficacy in experimental settings .

Subcellular Localization

The subcellular localization of MRS 2693 trisodium salt is primarily determined by its interactions with the P2Y6 receptor. Upon binding to the receptor, the compound is localized to specific cellular compartments where it can exert its effects. Post-translational modifications and targeting signals may also play a role in directing MRS 2693 trisodium salt to particular organelles or subcellular regions, thereby influencing its activity and function .

Eigenschaften

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGVSYFNEAILDQ-FCIXCQMASA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN2Na3O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)